molecular formula C11H19N2O4- B8615524 1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester

1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester

Cat. No. B8615524
M. Wt: 243.28 g/mol
InChI Key: YNHLVALLAURVJF-UHFFFAOYSA-M
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Patent
US07001913B1

Procedure details

4-Amino-1-tert-butoxycarbonylpiperidine-4-carboxylate (5 g) in acetonitrile (22 ml) and methanol (2 ml) was treated with diisopropylethylamine (3.65 ml) and trimethylsilyldiazomethane (2M in hexane, 13.9 ml). After overnight stirring and evaporation of solvent, the crude product was chromatographed on silica gel (0–50% ethyl acetate/petrol) to give a yellow oil (4 g, 76%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.65 mL
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:15]([O-:17])=[O:16])[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[CH:18](N(C(C)C)CC)(C)C.C[Si](C=[N+]=[N-])(C)C>C(#N)C.CO>[NH2:1][C:2]1([C:15]([O:17][CH3:18])=[O:16])[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:9])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)[O-]
Name
Quantity
3.65 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
13.9 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After overnight stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporation of solvent
CUSTOM
Type
CUSTOM
Details
the crude product was chromatographed on silica gel (0–50% ethyl acetate/petrol)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.